molecular formula C8H7FN2S B2529841 4-Fluoro-2-methylbenzo[d]thiazol-6-amine CAS No. 1369131-45-2

4-Fluoro-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B2529841
CAS No.: 1369131-45-2
M. Wt: 182.22
InChI Key: DRJJOSJOJYWBQG-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylbenzo[d]thiazol-6-amine is a heterocyclic compound that contains a thiazole ring substituted with a fluorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

The synthesis of 4-Fluoro-2-methylbenzo[d]thiazol-6-amine typically involves the condensation of 2-amino-4-fluorobenzothiazole with methylating agents under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Fluoro-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the fluorine-substituted position, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens and nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride results in amine derivatives .

Scientific Research Applications

4-Fluoro-2-methylbenzo[d]thiazol-6-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in the design of anti-inflammatory and antimicrobial agents.

    Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

4-Fluoro-2-methylbenzo[d]thiazol-6-amine can be compared with other similar compounds, such as:

    2-Methylbenzo[d]thiazol-6-amine: Lacks the fluorine substitution, which may result in different electronic properties and reactivity.

    4-Chloro-2-methylbenzo[d]thiazol-6-amine: Substitution with chlorine instead of fluorine can lead to variations in biological activity and chemical reactivity.

    2-Methylbenzo[d]thiazol-6-amine: The absence of the fluorine atom may affect its binding affinity to molecular targets and its overall pharmacological profile.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and stability compared to its non-fluorinated counterparts .

Properties

IUPAC Name

4-fluoro-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJJOSJOJYWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2S1)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369131-45-2
Record name 4-fluoro-2-methylbenzo[d]thiazol-6-amine
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